![molecular formula C22H20N4O3 B2549646 N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1261012-68-3](/img/structure/B2549646.png)
N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds related to N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves multi-step processes. In one study, a compound with a similar structure, 2-(4-Methoxyphenyl)-N-(4-methylbenzyl)-N-(1-methylpiperidin-4-yl)acetamide (AC90179), was synthesized from p-tolylmethylamine in three steps with an overall yield of 46% . This synthesis was part of a process to create a radiolabeled compound for imaging 5-HT2A receptors, although the resulting compound did not show the desired tracer retention for effective PET imaging .
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by the presence of a 4-methoxyphenyl group and a 1,2,4-oxadiazole moiety, which is a common feature in the synthesis of various acetamide derivatives with potential biological activities. The structural analysis is typically performed using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis to confirm the identity and purity of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are designed to introduce specific functional groups that confer the desired biological activity. For instance, the introduction of the 1,2,4-oxadiazole ring is a key step in the synthesis of novel acetamide derivatives with potential anticancer properties . The reactivity of these compounds can be further explored to understand their interaction with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the methoxy and oxadiazole groups can affect properties such as solubility, stability, and the ability to cross biological barriers like the blood-brain barrier (BBB). For example, the compound [11C]AC90179 was able to penetrate the BBB, although it did not exhibit the necessary retention for imaging purposes . The physical and chemical properties are crucial for determining the suitability of these compounds for in vivo applications, such as imaging or as anticancer agents.
Anticancer Properties Analysis
The anticancer properties of novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1,3,4-oxadiazole-2-thiol have been evaluated in vitro. These compounds were tested against PANC-1, HepG2, and MCF7 cell lines, with some compounds showing high cytotoxicity. For instance, one compound exhibited IC50 values of 4.6μM and 2.2μM against PANC-1 and HepG2 cell lines, respectively, indicating a strong potential for anticancer activity . These findings suggest that the molecular framework of N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide and its derivatives could be promising for the development of new anticancer drugs.
科学的研究の応用
Computational and Pharmacological Potential
Research has highlighted the computational and pharmacological evaluation of derivatives similar to the compound , exploring their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, derivatives including N-{4-[(5-sulfanyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl acetamide have been investigated for their binding and inhibitory effects across various assays, showing potential in tumor inhibition and as anti-inflammatory agents (Faheem, 2018).
Anticancer Activity
Another study focused on the design, synthesis, and in vitro cytotoxic activity of certain derivatives, testing them against 60 cancer cell lines. Some compounds demonstrated appreciable cancer cell growth inhibition, highlighting the potential of these compounds in anticancer therapy (Al-Sanea et al., 2020).
Antimicrobial and Antiproliferative Activity
Further research into the design and synthesis of new derivatives has shown promising chemotherapeutic agents with significant antimicrobial activity against various bacteria and fungi, as well as antiproliferative activity against human tumor cell lines. Such compounds exhibit potential in developing new treatments for microbial infections and cancer (Kaya et al., 2017).
Catalytic Hydrogenation and Green Synthesis
The use of catalytic hydrogenation for green synthesis represents another area of application. For example, the synthesis of N-(3-Amino-4-methoxyphenyl)acetamide, an important intermediate in the production of dyes, showcases the potential of such compounds in industrial processes (Zhang Qun-feng, 2008).
将来の方向性
特性
IUPAC Name |
N-(4-methoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-15-5-7-16(8-6-15)21-24-22(29-25-21)19-4-3-13-26(19)14-20(27)23-17-9-11-18(28-2)12-10-17/h3-13H,14H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSCOZKAXUDDDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

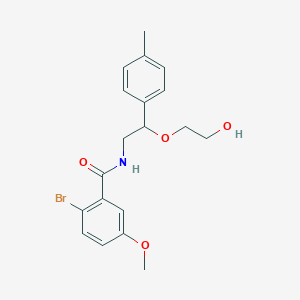
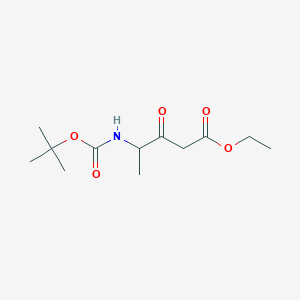
![Ethyl 4-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2549568.png)

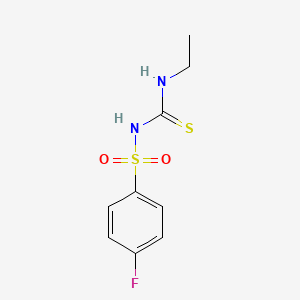
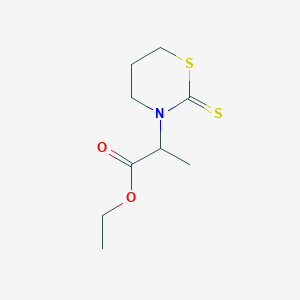
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2549575.png)
![3-[(2-Chlorophenyl)methyl]azetidine hydrochloride](/img/structure/B2549576.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2549578.png)
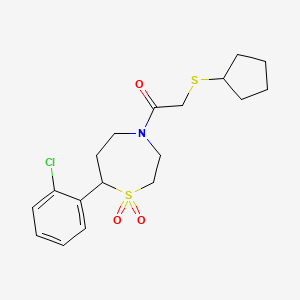
![1-ethyl-3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2549582.png)
![[3-(3-Fluoropropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2549583.png)
![(Z)-4-(N-ethyl-N-phenylsulfamoyl)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2549584.png)
